molecular formula C19H19NO7 B11061201 ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11061201
M. Wt: 373.4 g/mol
InChI Key: RJRZMFVVGOJGTP-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[3,2-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings. The presence of the 3,4-dimethoxyphenyl group and the ethyl ester functionality adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 3,4-dimethoxyphenyl-substituted pyridine derivative.

    Introduction of the Ethyl Ester Group: This step often involves esterification reactions using reagents like ethyl chloroformate or ethyl bromoacetate under basic conditions.

    Final Cyclization and Functional Group Modifications: The final steps may include additional cyclization reactions and modifications to introduce the dioxo groups and complete the structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the dioxo groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action in different applications.

Comparison with Similar Compounds

Ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-acetyl-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate: This compound has a similar core structure but differs in the substitution pattern and functional groups.

    Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Pyridine Derivatives: Compounds with a pyridine core often exhibit similar reactivity and applications in various fields.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C19H19NO7/c1-4-26-19(23)12-9-20-18(22)16-11(8-15(21)27-17(12)16)10-5-6-13(24-2)14(7-10)25-3/h5-7,9,11H,4,8H2,1-3H3,(H,20,22)

InChI Key

RJRZMFVVGOJGTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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